3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde
Overview
Description
3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde is a chemical compound with the empirical formula C9H9NO2 . It is a heterocyclic compound and is used as a building block in chemical synthesis . The compound is typically sold in solid form .
Molecular Structure Analysis
The molecular weight of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde is 163.17 . The compound’s structure includes a pyrano[2,3-c]pyridine ring, which is a fused ring system containing a pyran ring and a pyridine ring .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 287.8±28.0 °C at 760 mmHg, and a flash point of 127.8±24.0 °C . It has a molar refractivity of 44.9±0.3 cm3, and a molar volume of 132.2±3.0 cm3 . The compound has 3 H-bond acceptors, 0 H-bond donors, and 1 freely rotating bond .Scientific Research Applications
Synthesis of Oxygen-Containing Heterocycles
The compound serves as a precursor in the synthesis of various oxygen-containing heterocycles. These heterocycles are significant due to their presence in numerous natural products and pharmaceuticals. For instance, the inverse electron demand hetero Diels-Alder reaction utilizes compounds like 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde to create complex molecular structures with high diastereo- and enantioselectivity .
Catalyst in Multicomponent Reactions
This compound is used in multicomponent reactions (MCRs) which are pivotal in combinatorial chemistry. MCRs allow for the efficient synthesis of complex molecules, demonstrating atom economy and effectiveness. The compound, when used as a catalyst, can lead to the formation of dihydropyrano[2,3-c]pyrazoles, which have applications in medicinal and pharmaceutical chemistry .
Organic Synthesis and Functionalization
In organic synthesis, 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde is employed to introduce oxygen heterocycles into molecular frameworks. This is crucial for the functionalization of molecules, which can lead to the development of new drugs and materials .
Development of Anticancer Agents
Research has indicated that derivatives of this compound have been evaluated for their efficacy in inhibiting cell proliferation in various human cancer cell lines. This suggests potential applications in the development of novel anticancer agents .
Photochemical Synthesis Applications
The compound is involved in photochemical synthesis processes. It can react under the influence of visible light to form radical intermediates, which are essential for the construction of complex molecules. This method is particularly valuable as it can provide a green chemistry approach to synthesis .
Synthesis of Fluorinated Compounds
Fluorinated compounds have wide-ranging applications in medicinal chemistry due to their unique properties. 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde can be used in reactions to synthesize gem-difluorobishomoallylic alcohols and 6-fluoro-3,4-dihydro-2H-pyrans, which are valuable in drug design and development .
Safety and Hazards
properties
IUPAC Name |
3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-6-8-4-7-2-1-3-12-9(7)5-10-8/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOLBHZRAGNEPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NC=C2OC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401216551 | |
Record name | 3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401216551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde | |
CAS RN |
527681-61-4 | |
Record name | 3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=527681-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401216551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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